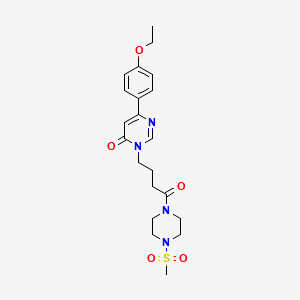

6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one

Description

This compound belongs to the pyrimidin-4(3H)-one class, characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. Its structure includes:

- Pyrimidin-4(3H)-one core: A planar aromatic system with keto-enol tautomerism, enabling hydrogen bonding and π-π interactions.

- 4-Ethoxyphenyl substituent: Attached at position 6, this group introduces lipophilicity and electron-donating effects via the ethoxy (–OCH2CH3) moiety.

The methylsulfonyl group (–SO2CH3) on the piperazine ring is a strong electron-withdrawing group, influencing pharmacokinetics (e.g., metabolic stability) and pharmacodynamics (e.g., target affinity) .

Properties

IUPAC Name |

6-(4-ethoxyphenyl)-3-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5S/c1-3-30-18-8-6-17(7-9-18)19-15-21(27)24(16-22-19)10-4-5-20(26)23-11-13-25(14-12-23)31(2,28)29/h6-9,15-16H,3-5,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRILIIJFWLFNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine core substituted with various functional groups. Its structural formula can be represented as follows:

Key features include:

- An ethoxyphenyl group

- A piperazine moiety with a methylsulfonyl substituent

- A 4-oxobutyl chain

Anticancer Properties

Recent studies have indicated that compounds with similar structures to 6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine ring have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

The compound's structural similarity to known COX-2 inhibitors suggests potential anti-inflammatory effects. Research on related compounds has shown that they can selectively inhibit COX-2, leading to reduced inflammation in animal models .

Table 1: Comparison of Anti-inflammatory Potency

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Celecoxib | 0.01 | N/A |

| Compound A (related) | 0.0032 | >120,000 |

| 6-(4-Ethoxyphenyl)... | 0.10 | 2880 |

The biological activity of 6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed with related structures.

Pharmacokinetics and Toxicity

Preliminary studies indicate that the compound exhibits favorable pharmacokinetic properties, including adequate solubility and permeability, which are critical for therapeutic efficacy. However, further studies are needed to fully assess its toxicity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Pyrazolo[3,4-d]pyrimidines (e.g., compound from ) lack the keto group, reducing hydrogen-bonding capacity .

Substituent Effects: Ethoxyphenyl vs. Methylsulfonyl-Piperazine vs. Chlorinated Benzyl-Piperidine: The methylsulfonyl group enhances solubility and metabolic stability compared to lipophilic dichlorobenzyl groups, which may improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.